molecular formula C6H4Br2FN B1582199 2,6-Dibromo-4-fluoroaniline CAS No. 344-18-3

2,6-Dibromo-4-fluoroaniline

Cat. No. B1582199
CAS RN: 344-18-3
M. Wt: 268.91 g/mol
InChI Key: VHPLZFGCNLDYQH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluoroaniline is a chemical compound with the formula C6H4Br2FN . It appears as a grey-purple to brown crystalline powder . This compound has been employed in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .


Molecular Structure Analysis

The crystal structure of 2,6-Dibromo-4-fluoroaniline is monoclinic, with a space group of P 2 1 / c . The asymmetric unit of the title crystal structure contains Br, F, N, and H atoms .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-fluoroaniline has a density of 2.1±0.1 g/cm3, a boiling point of 265.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.3±3.0 kJ/mol, and it has a flash point of 114.2±25.9 °C . The compound has a molar refractivity of 45.9±0.3 cm3 .

Scientific Research Applications

1. Crystallography

  • Application : The crystal structure of 2,6-dibromo-4-fluoroaniline was studied .
  • Method : Crystals suitable for the diffraction study were obtained upon free evaporation of a solution of the compound in iso-propanol at ambient conditions .
  • Results : The crystal structure was determined and the data was compared with the observed data .

2. Quantum Chemical Calculations

  • Application : Quantum chemical calculations of the spectroscopic properties and nonlinear optical (NLO) activity of 2,6-dibromo-4-fluoroaniline were performed .
  • Method : The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-4-fluoroaniline in the solid phase were recorded and analyzed .
  • Results : The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .

3. Material Science

  • Application : A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .

4. HPLC Analysis

  • Application : 4-Bromo-2,6-difluoroaniline was used in synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizing reagent for the determination of aminothiols by HPLC .

5. Asymmetric Synthesis

  • Application : 2,6-Dibromo-4-fluoroaniline was employed in the asymmetric synthesis of a prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .

6. Liquid Crystal Materials

  • Application : 2,6-Dibromo-4-fluoroaniline is used as an intermediate in the production of liquid crystal materials .

7. Synthesis of Prostaglandin D2 Receptor Antagonist

  • Application : 2,6-Dibromo-4-fluoroaniline was employed in the asymmetric synthesis of a prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .

8. Liquid Crystal Materials

  • Application : 2,6-Dibromo-4-fluoroaniline is used as an intermediate in the production of liquid crystal materials .

Safety And Hazards

2,6-Dibromo-4-fluoroaniline should be handled with care. Ingestion, skin contact, and inhalation should be avoided. Dust formation should be prevented, and the compound should be kept in a dry, cool, and well-ventilated place .

Future Directions

2,6-Dibromo-4-fluoroaniline has potential applications in the synthesis of receptor antagonists for the treatment of allergic rhinitis . A Pd-azobenzene complex based on a similar compound has shown photo-switching properties, suggesting potential applications in optoelectronic devices .

properties

IUPAC Name

2,6-dibromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLZFGCNLDYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287631
Record name 2,6-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-fluoroaniline

CAS RN

344-18-3
Record name 2,6-Dibromo-4-fluoroaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 344-18-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51868
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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